molecular formula C5H2Cl2OS B1586821 3-Chlorothiophene-2-carbonyl chloride CAS No. 86427-02-3

3-Chlorothiophene-2-carbonyl chloride

Cat. No.: B1586821
CAS No.: 86427-02-3
M. Wt: 181.04 g/mol
InChI Key: GCPHKTQMABHWPY-UHFFFAOYSA-N
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Description

3-Chlorothiophene-2-carbonyl chloride is a chemical compound characterized by the presence of chlorine and carbonyl functional groups attached to a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorothiophene-2-carbonyl chloride typically involves the chlorination of 3-chlorothiophene-2-carboxylic acid using thionyl chloride. The reaction is carried out in an inert gas protective atmosphere, maintaining a reaction temperature below 0°C. The 3-chlorothiophene-2-carboxylic acid is added in batches, followed by stirring at room temperature for 10 to 30 minutes. The mixture is then subjected to a heating backflow reaction for 1 to 3 hours, followed by desolvation and reduced pressure distillation .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of nonpolar solvents like carbon tetrachloride and the maintenance of specific reaction conditions ensure high yield and product purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorothiophene-2-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Acyl Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, forming different derivatives.

    Electrophilic Aromatic Substitution: The thiophene ring can undergo substitution reactions where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Nucleophilic Acyl Substitution: Common reagents include amines, alcohols, and thiols. The reaction typically occurs under mild conditions with the presence of a base to neutralize the hydrochloric acid formed.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Major Products:

    Nucleophilic Acyl Substitution: Produces amides, esters, and thioesters.

    Electrophilic Aromatic Substitution: Produces halogenated, nitrated, and sulfonated thiophene derivatives.

Scientific Research Applications

3-Chlorothiophene-2-carbonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Its applications include:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 3-Chlorothiophene-2-carbonyl chloride involves nucleophilic acyl substitution, where the carbonyl carbon is attacked by a nucleophile, leading to the displacement of the chlorine atom. This reaction is facilitated by the electron-withdrawing effect of the carbonyl group, which makes the carbonyl carbon more susceptible to nucleophilic attack .

Comparison with Similar Compounds

  • 2-Chloro-5-methylthiophene
  • 2,5-Dichlorothiophene
  • 5-Chlorothiophene-2-carboxylic acid

Uniqueness: 3-Chlorothiophene-2-carbonyl chloride is unique due to its dual functional groups (chlorine and carbonyl) attached to the thiophene ring, which provides a versatile platform for various chemical transformations. Its ability to undergo both nucleophilic acyl substitution and electrophilic aromatic substitution reactions makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

3-chlorothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2OS/c6-3-1-2-9-4(3)5(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPHKTQMABHWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370970
Record name 3-Chlorothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86427-02-3
Record name 3-Chlorothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86427-02-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Excess thionyl chloride (3.5 ml, 48.0 mmoles) was added to 0.85 g (5.2 mmoles) of 3-chloro-2-thiophenecarboxylic acid (prepared according to Corral, C., et al., Heterocycles 23:1431 (1985)) dissolved in 50 ml of toluene and stirring at room temperature. After addition the solution was refluxed for 3 hours to form 3-chloro-2-thiophenecarbonyl chloride. Concentration of the reaction solution gave the acid chloride as a white solid. The acid chloride was then dissolved in 4 ml of N,N-dimethylformamide and slowly added to a cooled (ice/water bath) stirring solution of 5-chloro-2-oxindole-1-carboxamide (1.0 g, 4.71 mmoles) and 4-(N,N-dimethylamino)pyridine (1.3 g, 10.5 mmoles) in 10 ml of N,N-dimethylformamide. After 45 minutes the solution was allowed to warm to room temperature and after 2 hours was worked-up by pouring into a mixed ice/6 N hydrochloric acid solution. A yellow precipitate formed. The precipitate was filtered, washed with water and dried to give 1.3 g of impure product as a yellow solid. Recrystallization with acetic acid/heptane (2:1) gave 0.77 g (2.2 mmoles) of pure title compound as yellow needles, m.p. 222°-224° C. Total yield of product was 42%.
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-chlorothiophene-2-carbonyl chloride in the synthesis of thieno[2',3':5,6]pyrano[2,3-c]pyrazol-4(1H)-ones?

A1: this compound acts as a key building block in the two-step synthesis of thieno[2',3':5,6]pyrano[2,3-c]pyrazol-4(1H)-ones. [] The process involves reacting it with 1-substituted or 1,3-disubstituted 2-pyrazolin-5-ones in the presence of calcium hydroxide and refluxing 1,4-dioxane. This reaction yields the corresponding 4-(3-chlorothiophene-2-carbonyl)pyrazol-5-ols. Subsequently, these intermediates undergo cyclization using sodium hydride in dimethylformamide (DMF) to form the desired thieno[2',3':5,6]pyrano[2,3-c]pyrazol-4(1H)-one ring system. []

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